Methyl 4-(chloromethyl)benzoate
Overview
Description
Methyl 4-(chloromethyl)benzoate is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where the methyl group is esterified, and a chlorine atom is attached to the methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(chloromethyl)benzoate can be synthesized through the chloromethylation of methyl benzoate. The process involves the reaction of methyl benzoate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reagents are mixed in a reactor, and the reaction is controlled to maintain optimal temperature and pressure. After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to methyl 4-(methyl)benzoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of methyl 4-(carboxymethyl)benzoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Methyl 4-(azidomethyl)benzoate, methyl 4-(thiocyanatomethyl)benzoate.
Reduction: Methyl 4-(methyl)benzoate.
Oxidation: Methyl 4-(carboxymethyl)benzoate.
Scientific Research Applications
Methyl 4-(chloromethyl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can be tested for various biological activities.
Medicine: It is an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)benzoate primarily involves its reactivity as an electrophile. The chlorine atom attached to the methyl group makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also participate in redox reactions due to the presence of the ester and chloromethyl groups.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(iodomethyl)benzoate: Similar structure but with an iodine atom instead of chlorine.
Methyl 4-(methyl)benzoate: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: Methyl 4-(chloromethyl)benzoate is unique due to the presence of the chlorine atom, which makes it more reactive towards nucleophiles compared to its bromine and iodine counterparts
Properties
IUPAC Name |
methyl 4-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDLKYRVXFXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187651 | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-64-7 | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34040-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SJE6GWW8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-(chloromethyl)benzoate in the synthesis of the Chloramphenicol complete antigen?
A1: this compound acts as a linker molecule in the synthesis of the Chloramphenicol complete antigen. The research paper describes conjugating Chloramphenicol (CAP) with either 4-(Chloromethyl)benzoic acid (CBA) or this compound (MCB) to create a hapten []. This hapten is then further reacted with Bovine Serum Albumin (BSA) to form the complete antigen. The study found that using MCB as the linker resulted in a more effective conjugate compared to CBA.
Q2: How does the use of this compound as a linker impact the sensitivity of the Chloramphenicol antigen?
A2: The research indicates that using this compound (MCB) as a linker, instead of 4-(Chloromethyl)benzoic acid (CBA), leads to a more sensitive Chloramphenicol antigen. While the paper doesn't delve into the specific mechanism, it observes that the MCB-linked hapten, when further conjugated to Ovalbumin (OVA) to create a solid coating antigen (CAP MBAⅡ OVA), showed an increased inhibition rate in ELISA compared to its CBA counterpart []. This suggests that the MCB linker contributes to a more recognizable epitope on the antigen, resulting in improved antibody binding and increased sensitivity in the assay.
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